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Compound of Interest

Compound Name: 4-(Fluorosulfonyl)benzoic acid

Cat. No.: B1208289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-
carboxybenzenesulfonyl fluoride. The information is curated for researchers, scientists, and
professionals in drug development who require a detailed understanding of this compound's
characteristics for its application in synthesis, screening, and formulation.

Core Physical and Chemical Properties

4-carboxybenzenesulfonyl fluoride, also known as p-(Fluorosulfonyl)benzoic acid, is a
bifunctional molecule containing both a carboxylic acid and a sulfonyl fluoride group. This
unique structure makes it a valuable building block in medicinal chemistry and chemical
biology, particularly as a covalent modifier of proteins and a synthon for more complex
molecules. A summary of its key identifiers and physical properties is presented below.
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Property Value Reference
Molecular Formula C7HsFO4S
Linear Formula FSO2CeH4CO2H
Molecular Weight 204.18 g/mol
CAS Number 455-26-5
Appearance Solid
Melting Point 272-273 °C (lit.)
1S/C7H5F0O4S/c8-13(11,12)6-
InChl 3-1-5(2-4-6)7(9)10/h1-4H,
(H,9,10)
DJUJIJHDCOUPERR-
InChl Key
UHFFFAOYSA-N
SMILES 0=C(0)clcce(S(=0)(=0)F)ccl

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-

carboxybenzenesulfonyl fluoride. While a complete set of spectra for this specific compound is

not readily available in the public domain, this section provides an available spectrum and

expected characteristics based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of p-(fluorosulfonyl)benzoic acid is

available and provides key information about its functional groups.[1][2]

Key IR Absorption Bands (Expected):
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Wavenumber (cm~?) Functional Group Vibration Mode
3300-2500 O-H (Carboxylic Acid) Stretching, broad
1700-1680 C=0 (Carboxylic Acid) Stretching

1450-1300 S=0 (Sulfonyl) Asymmetric Stretching
1250-1100 S=0 (Sulfonyl) Symmetric Stretching
1100-1000 C-O (Carboxylic Acid) Stretching

800-700 S-F (Sulfonyl Fluoride) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for 4-carboxybenzenesulfonyl fluoride are not publicly available.
However, the expected chemical shifts can be predicted based on the analysis of analogous
compounds such as 4-fluorobenzoic acid and other arylsulfonyl fluorides.[3][4]

Expected *H NMR Spectral Data:

e Aromatic Protons: Two doublets are expected in the aromatic region (typically & 7.0-8.5
ppm). The protons ortho to the electron-withdrawing sulfony! fluoride group will be
deshielded and appear further downfield compared to the protons ortho to the carboxylic
acid group.

o Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically o
10-13 ppm), which may be solvent-dependent.

Expected 3C NMR Spectral Data:

» Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the
range of & 165-175 ppm.

» Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached
to the sulfonyl fluoride group (ipso-carbon) will be significantly influenced by the fluorine
atom, and its chemical shift can be predicted based on established substituent effects. The
other aromatic carbons will appear in the typical range of & 120-140 ppm.
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Expected °F NMR Spectral Data:

» The fluorine atom in the sulfonyl fluoride group is expected to show a singlet in the 1°F NMR
spectrum. The chemical shift for arylsulfonyl fluorides typically falls in the range of +40 to +80
ppm relative to CFCls.[5]

Mass Spectrometry (MS)

A mass spectrum for 4-carboxybenzenesulfonyl fluoride is not publicly available. The expected
molecular ion peak ([M]*) in an electron ionization (El) mass spectrum would be at m/z 204.
Fragmentation would likely involve the loss of fluorine, the sulfonyl fluoride group, and the
carboxylic acid group.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to
determine the physical properties of organic compounds like 4-carboxybenzenesulfonyl
fluoride.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[4][6]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)

Thermometer

Mortar and pestle
Procedure:

o Ensure the sample of 4-carboxybenzenesulfonyl fluoride is finely powdered. If necessary,
grind the crystals using a mortar and pestle.
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Pack a small amount of the powdered sample into the open end of a capillary tube to a
height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a moderate rate initially. As the temperature approaches the expected
melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal
equilibrium.

Record the temperature at which the first liquid appears (the onset of melting) and the
temperature at which the entire sample becomes a clear liquid (completion of melting). This
range is the melting point of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][7]

Apparatus:

Fourier Transform Infrared (FT-IR) spectrometer

Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates)

Spatula

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for ATR-IR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 4-carboxybenzenesulfonyl fluoride sample onto the ATR
crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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e Acquire the IR spectrum of the sample.

o Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule.[8][9]

Apparatus:
e NMR spectrometer

NMR tubes

Deuterated solvent (e.g., DMSO-ds, CDCl3)

Pipette

Vortex mixer

Procedure:

» Weigh an appropriate amount of the 4-carboxybenzenesulfonyl fluoride sample (typically 5-
20 mg for *H NMR, and 20-50 mg for 13C NMR).

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small
vial. Use a vortex mixer if necessary to ensure complete dissolution.

o Transfer the solution into a clean, dry NMR tube using a pipette.
e Cap the NMR tube and place it in the NMR spectrometer.

e Acquire the 1H, 13C, and °F NMR spectra according to the instrument's standard operating
procedures. This includes tuning, locking, shimming, and setting appropriate acquisition
parameters.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.[3][10]

Apparatus:

e Mass spectrometer (with an appropriate ionization source, e.g., Electron lonization - El or
Electrospray lonization - ESI)

e Sample introduction system (e.g., direct insertion probe, GC, or LC)
 Vial and solvent for sample preparation
Procedure (for Direct Insertion EI-MS):

e Dissolve a small amount of the 4-carboxybenzenesulfonyl fluoride sample in a volatile
solvent.

» Apply a small amount of the solution to the tip of the direct insertion probe.
o Allow the solvent to evaporate.

« Insert the probe into the ion source of the mass spectrometer.

o Gradually heat the probe to volatilize the sample into the ion source.

e Acquire the mass spectrum as the sample is ionized and fragmented.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical
properties of a chemical compound such as 4-carboxybenzenesulfonyl fluoride.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://m.chemicalbook.com/SpectrumEN_456-22-4_13CNMR.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/224189
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Physical Property Characterization
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Caption: A logical workflow for the physical and spectroscopic characterization of 4-
carboxybenzenesulfonyl fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-carboxybenzenesulfonyl fluoride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208289#physical-properties-of-4-
carboxybenzenesulfonyl-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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